N-(4-acetylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic conditions.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with thiol reagents to introduce the sulfanyl group.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Acyl chlorides, pyridine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its quinazolinone core.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of specific enzymes, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
- N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE
Uniqueness
N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C24H19N3O3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H19N3O3S/c1-16(28)17-11-13-18(14-12-17)25-22(29)15-31-24-26-21-10-6-5-9-20(21)23(30)27(24)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,25,29) |
InChI Key |
DPMAWZUTUXOUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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